Olaparib D4

Description

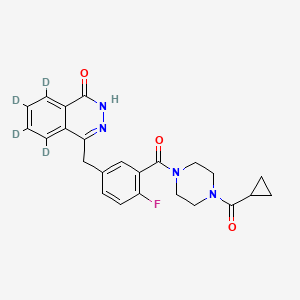

Structure

3D Structure

Properties

Molecular Formula |

C24H23FN4O3 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-5,6,7,8-tetradeuterio-2H-phthalazin-1-one |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i1D,2D,3D,4D |

InChI Key |

FDLYAMZZIXQODN-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5CC5)[2H])[2H] |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Coupling (CN105985294B)

The Chinese patent CN105985294B outlines a high-yield method for Olaparib synthesis, adaptable for deuterium labeling. The process involves coupling 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one with cyclopropanecarboxylic acid using condensing agents like HOBT or HATU in polar solvents (e.g., DMF or DMA). Key parameters include:

-

Temperature : 20–30°C

-

Reaction Time : 6–7 hours

-

Molar Ratios : 1 : 1.1–1.2 (substrate : condensing agent)

This method avoids hazardous reagents like cyclopropanecarbonyl chloride, reducing side reactions and improving safety. For Olaparib D4, cyclopropanecarboxylic acid is replaced with cyclopropane-1-carbonyl-d4, synthesized via deuterium exchange or custom isotopic synthesis.

Stepwise Assembly (WO2018038680A1)

The international patent WO2018038680A1 describes an alternative route starting from 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)methyl)-benzoic acid (Compound D). Sequential coupling with 1-Boc-piperazine, deprotection, and reaction with cyclopropanecarbonyl chloride yields Olaparib. Adapting this for D4 involves substituting the final acyl chloride with deuterated cyclopropanecarboxylic acid under similar coupling conditions.

Deuterium Incorporation Strategies

Isotopic Labeling of Cyclopropane Moiety

Deuterium is introduced at the cyclopropane ring via:

-

Deuterated Starting Materials : Cyclopropane-1-carbonyl-d4 is synthesized by catalytic deuteration of cyclopropanecarboxylic acid using D2O or deuterated reagents.

-

Coupling Reaction : The deuterated acid reacts with the piperazine intermediate under conditions mirroring non-deuterated synthesis (e.g., HATU/DIPEA in DMA at 30°C).

Analytical Validation

Post-synthesis, LC-MS and NMR verify deuterium incorporation. For example, the molecular ion peak shifts from m/z 434.5 (Olaparib) to 438.5 (this compound), confirming four deuterium atoms. Purity is assessed via HPLC, with typical values exceeding 99.8%.

Comparative Analysis of Methods

Optimization for Industrial Scale-Up

Solvent and Reagent Selection

Purification Simplification

The CN105985294B method eliminates dichloromethane extraction, precipitating the product directly with water. This reduces solvent waste and simplifies isolation.

Challenges and Solutions in Deuterated Synthesis

-

Isotopic Purity : Ensuring >98% deuterium incorporation requires rigorous control of deuteration reactions.

-

Cost Management : Custom synthesis of deuterated cyclopropanecarboxylic acid increases expenses, but bulk production mitigates this.

-

Regulatory Compliance : Deuterated compounds must meet ICH guidelines for isotopic purity and stability .

Chemical Reactions Analysis

Primary Metabolic Transformations

Olaparib D4 undergoes hepatic metabolism mediated by CYP3A4 , with deuterium altering reaction kinetics:

-

Oxidation :

-

Conjugation :

| Metabolite | Structure | Abundance |

|---|---|---|

| Mono-oxygenated | Oxygen addition to piperazine ring | ~10% |

| Ring-opened hydroxycyclopropyl | Cleaved cyclopropane moiety | ~10% |

| Deuterated glucuronide | CYP3A4-mediated conjugation | <1% |

Impact of Deuterium

-

Slowed Metabolism : Deuterium reduces the rate of CYP3A4-mediated oxidation, increasing plasma half-life compared to non-deuterated olaparib.

-

Metabolic Stability : 70% of circulating radioactivity remains as unchanged this compound vs. 15% urinary and 6% fecal excretion .

Enzymatic Inhibition

This compound retains PARP1/2/3 inhibition while showing modified off-target interactions:

-

Transporters : Inhibits OCT2 (IC₅₀ = 12 µM) and MATE1/2K (IC₅₀ = 8–15 µM) .

-

Cytochrome P450 : Minimal direct inhibition of CYP1A2/2D6/2C9 .

Drug-Drug Interactions

-

CYP3A4 Substrates : Co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin) increases this compound AUC by 2.7-fold .

-

Transporter-Mediated : Reduces clearance of MATE1 substrates (e.g., metformin) by 1.7-fold .

Comparative Reactivity

Analytical Characterization

Reaction monitoring employs UPLC-MS/MS with the following parameters:

Scientific Research Applications

Ovarian Cancer

Olaparib was first approved for maintenance therapy in patients with recurrent high-grade ovarian cancer who have BRCA mutations. Clinical trials have demonstrated that Olaparib significantly improves progression-free survival (PFS) rates in these patients. For instance, a Phase II trial showed a median PFS of 8.8 months for patients treated with Olaparib compared to 6.5 months for those receiving standard chemotherapy .

Breast Cancer

In patients with breast cancer harboring BRCA mutations, Olaparib has shown promise as a monotherapy and in combination with other agents. Recent studies indicate that combinations involving Olaparib can achieve PFS rates exceeding 66% in endocrine-resistant cases .

Prostate Cancer

Olaparib is also indicated for metastatic castration-resistant prostate cancer (mCRPC) with DNA repair gene mutations. The TOPARP-B trial highlighted that patients with BRCA1, BRCA2, and PALB2 mutations responded favorably to Olaparib treatment, demonstrating significant tumor reductions .

Pancreatic Cancer

A case study reported the effective use of Olaparib in a patient with metastatic pancreatic cancer carrying a germline BRCA2 mutation. The patient exhibited a partial response to treatment over several months before eventually developing resistance .

Pharmacokinetics and Drug Interactions

Recent studies have explored the pharmacokinetics of Olaparib when co-administered with other medications like metformin. Findings suggest that while metformin does not significantly alter the pharmacokinetic parameters of Olaparib, it can enhance the absorption of metformin itself when both drugs are taken together .

Case Study 1: Ovarian Cancer

A patient with recurrent ovarian cancer was treated with Olaparib following platinum-based chemotherapy. The treatment resulted in a significant reduction in tumor size and an extended period of stable disease before progression occurred after eight months .

Case Study 2: Metastatic Lung Adenocarcinoma

A gentleman with metastatic lung adenocarcinoma and a somatic BRCA2 mutation was treated with Olaparib at a dose of 300 mg twice daily. Imaging studies showed stable disease followed by partial response, indicating the drug's effectiveness even outside its primary indications .

Mechanism of Action

Olaparib exerts its effects by inhibiting PARP enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, Olaparib induces synthetic lethality in cancer cells with BRCA mutations, leading to cell death. The molecular targets include PARP1 and PARP2, and the pathways involved are related to DNA damage repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated Analogs: Olaparib D4 vs. Olaparib D5

This compound and D5 differ in the number and position of deuterium substitutions. For example, Olaparib D5 (CAS: 2143107-56-4) contains five deuterium atoms within its cyclopropanecarbonyl group, whereas D4 likely incorporates four (exact positions depend on synthesis protocols). Key differences include:

Deuterated analogs exhibit improved plasma stability compared to non-deuterated Olaparib, as seen in studies of compound 6 (a non-deuterated analog), which showed comparable plasma stability but lower metabolic stability than deuterated derivatives .

Structural Analogs: Compound 6 and Modified Olaparib Derivatives

Compound 6, a non-deuterated PARP1 inhibitor, shares structural similarities with Olaparib but demonstrates distinct properties:

Modified Olaparib derivatives, such as olaparib 1826 and 1885, were designed computationally to improve binding to SARS-CoV-2 targets. These analogs showed higher docking scores (58.89 and 57.51 kcal/mol, respectively) compared to parent Olaparib (50.38 kcal/mol), suggesting enhanced target affinity .

Clinical PARP Inhibitors: Olaparib vs. Talazoparib and Niraparib

Olaparib is often compared to other FDA-approved PARP inhibitors. A Bayesian indirect treatment comparison of Olaparib and Talazoparib in BRCA-mutated HER2-negative metastatic breast cancer revealed:

| Parameter | Olaparib | Talazoparib |

|---|---|---|

| Median PFS (months) | 7.0 | 8.6 |

| Grade 3–4 Anemia | 16% | 21% |

| Discontinuation Rate | 5% | 8% |

Olaparib showed a lower toxicity profile but slightly reduced progression-free survival (PFS) compared to Talazoparib . In contrast, Niraparib demonstrated lower IC50 values in ovarian cancer cell lines when combined with Disulfiram, suggesting stronger combinatorial efficacy in certain contexts .

Formulation and Bioavailability Comparisons

Olaparib’s poor solubility (BCS Class II/IV) led to the development of a self-microemulsifying drug delivery system (SMEDDS), which improved dissolution rates by 50% and oral bioavailability by 2.5-fold compared to the powder formulation . Similar formulations for deuterated analogs like this compound could further enhance pharmacokinetic profiles.

Key Research Findings

- Radiosensitization: Olaparib increased radiation sensitivity in non-small cell lung cancer (NSCLC) cells by prolonging G2/M phase arrest and amplifying DNA damage (γ-H2AX expression) .

- Cost-Effectiveness : Population-adjusted indirect comparisons support Olaparib’s use alone or with Bevacizumab in ovarian cancer, with incremental cost-effectiveness ratios favoring targeted strategies .

Q & A

Q. What ethical considerations are critical when designing clinical trials involving this compound?

- Methodological Answer : Ensure trials are registered (ClinicalTrials.gov ) and approved by local ethics committees. Obtain informed consent highlighting risks like myelosuppression. Include data safety monitoring boards (DSMBs) for interim analyses .

Data Management and Reporting

Q. How should large-scale omics datasets from this compound studies be managed?

Q. What guidelines apply to conflicting results in preclinical vs. clinical this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.